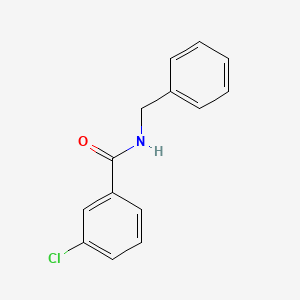

N-benzyl-3-chlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamides, which includes compounds like N-benzyl-3-chlorobenzamide, can be achieved through direct condensation of carboxylic acids and amines . This process can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Chemical Reactions Analysis

The chemical reactions involving N-benzyl-3-chlorobenzamide are not explicitly mentioned in the sources I have access to .Physical And Chemical Properties Analysis

The physical and chemical properties of N-benzyl-3-chlorobenzamide are not explicitly provided in the sources I have access to .科学的研究の応用

Herbicidal Activity

N-benzyl-3-chlorobenzamide and its derivatives have been investigated for their herbicidal properties. For instance, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a related compound, has shown effectiveness against annual and perennial grasses, suggesting potential utility in agriculture and turf management (Viste, Cirovetti, & Horrom, 1970).

Mitosis Inhibition in Plant Cells

N-benzyl-3-chlorobenzamide derivatives have been found to be potent inhibitors of mitosis in plant cells. This is evident from studies showing that N-(1,1-dimethylpropynyl)-3-chlorobenzamide can effectively inhibit cell division in various plant species at low concentrations (Merlin et al., 1987).

Chemical Shift Studies in NMR

Research involving N-chlorobenzamides, closely related to N-benzyl-3-chlorobenzamide, has contributed to the understanding of π-polarization effects in chemical compounds. These studies, using Nuclear Magnetic Resonance (NMR), provide insights into the electronic and structural properties of benzamides and their derivatives (Rosa, Brown, McCoy, Ong, & Sanford, 1993).

Molecular Structure Analysis

The molecular structure of compounds like methyl 2-(3-chlorobenzamido)benzoate, which shares structural similarities with N-benzyl-3-chlorobenzamide, has been analyzed to understand intermolecular interactions and molecular packing. This research contributes to the broader understanding of molecular interactions in similar compounds (Ouahrouch et al., 2012).

作用機序

Safety and Hazards

将来の方向性

特性

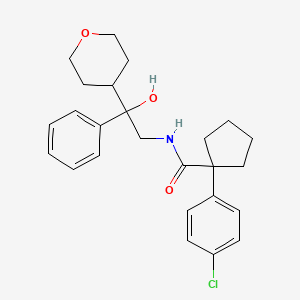

IUPAC Name |

N-benzyl-3-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWCOVLTTGVSTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-chlorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2368672.png)

![2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2368673.png)

![5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2368674.png)

![(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2368675.png)

![[1-[[(6-Chloroquinazolin-4-yl)amino]methyl]cyclopropyl]methanol](/img/structure/B2368676.png)

![1-Methyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B2368677.png)

![(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2368685.png)